molecular formula C9H13NO B13601657 (R)-2-(1-Aminoethyl)-4-methylphenol

(R)-2-(1-Aminoethyl)-4-methylphenol

Cat. No.: B13601657
M. Wt: 151.21 g/mol
InChI Key: WZNMCVYFCNZJBV-SSDOTTSWSA-N
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Description

(R)-2-(1-Aminoethyl)-4-methylphenol is a chiral phenolic compound characterized by a benzene ring substituted with a 4-methyl group and an (R)-configured 1-aminoethyl side chain at the ortho (2nd) position. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. The stereochemistry of the aminoethyl group (R-configuration) is critical for its interaction with chiral biological targets, such as enzymes or receptors, which often exhibit enantioselectivity .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-4-methylphenol

InChI

InChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,11H,10H2,1-2H3/t7-/m1/s1

InChI Key

WZNMCVYFCNZJBV-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@@H](C)N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)-4-methylphenol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-acetyl-4-methylphenol with a chiral reducing agent can yield the desired ®-enantiomer. Another method involves the use of transaminases, which can catalyze the conversion of ketones to chiral amines under mild conditions.

Industrial Production Methods

In industrial settings, the production of ®-2-(1-Aminoethyl)-4-methylphenol often involves the use of biocatalysts such as ω-transaminases. These enzymes offer high enantioselectivity and can be engineered for improved catalytic efficiency and stability. The process typically includes the fermentation of microorganisms expressing the desired transaminase, followed by the extraction and purification of the product.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

®-2-(1-Aminoethyl)-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of enantiomerically pure compounds.

    Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly transaminases.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)-4-methylphenol involves its interaction with various molecular targets. For example, in enzymatic reactions, the compound can form intermediates such as external aldimines with coenzymes like pyridoxal-5’-phosphate. These intermediates undergo further transformations, leading to the formation of products such as ketones or secondary amines. The pathways involved often include steps like deprotonation, formation of quinonoid intermediates, and nucleophilic addition.

Comparison with Similar Compounds

Comparison with Similar Compounds

(S)-2-(1-Aminoethyl)-4-methylphenol

This compound is the enantiomer of the target molecule, differing only in the configuration of the 1-aminoethyl group (S instead of R). Key distinctions include:

  • Optical Activity : The R and S enantiomers rotate plane-polarized light in opposite directions, a property critical for chiral resolution and bioactivity.
  • Biological Interactions: Enzymes or receptors may preferentially bind one enantiomer. For example, if (R)-2-(1-Aminoethyl)-4-methylphenol acts as a dopamine analog, the S-enantiomer might exhibit reduced affinity .
  • Synthesis : Enantiomers require stereoselective synthesis or chiral separation techniques, increasing production complexity.

(S)-2-(1-Aminoethyl)-3-methylphenol

This structural isomer shifts the methyl group from the 4th to the 3rd position on the benzene ring. Differences include:

  • Steric Effects: The 3-methyl group may introduce steric hindrance near the aminoethyl side chain, altering conformational flexibility and binding to targets.
  • Solubility : The 4-methyl isomer may exhibit lower aqueous solubility due to increased hydrophobicity.

4-(2-Aminoethyl)morpholine

Key contrasts:

  • Ring System: Morpholine’s oxygen and nitrogen heteroatoms confer distinct hydrogen-bonding capabilities and basicity (pKa ~8.3) compared to the phenolic –OH group (pKa ~10).
  • Applications: 4-(2-Aminoethyl)morpholine is used in polymer chemistry and drug delivery, whereas phenolic analogs like (R)-2-(1-Aminoethyl)-4-methylphenol may have niche roles in medicinal chemistry .

Table 1. Comparative Properties of (R)-2-(1-Aminoethyl)-4-methylphenol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Configuration Key Properties
(R)-2-(1-Aminoethyl)-4-methylphenol C₉H₁₃NO 151.21 2-(aminoethyl), 4-methyl R Chiral, moderate lipophilicity
(S)-2-(1-Aminoethyl)-4-methylphenol C₉H₁₃NO 151.21 2-(aminoethyl), 4-methyl S Enantiomeric optical activity
(S)-2-(1-Aminoethyl)-3-methylphenol C₉H₁₃NO 151.21 2-(aminoethyl), 3-methyl S Altered steric/electronic effects
4-(2-Aminoethyl)morpholine C₆H₁₄N₂O 130.18 Morpholine ring Higher basicity, non-phenolic

Research Findings and Limitations

  • Stereochemical Impact: Computational studies (e.g., DFT methods) on similar compounds suggest that enantiomers exhibit divergent electrostatic potentials and frontier molecular orbitals, influencing reactivity .
  • Data Gaps: Experimental data on solubility, melting points, and bioactivity for (R)-2-(1-Aminoethyl)-4-methylphenol are scarce in the provided evidence.
  • Synthetic Challenges: The patent in describes a process for a structurally distinct diisopropylamino-phenol derivative, highlighting the need for tailored synthetic routes for aminoethyl-phenol analogs.

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